(S)-1-(4-(Difluoromethoxy)phenyl)ethanol
CAS No.:
Cat. No.: VC17900313
Molecular Formula: C9H10F2O2
Molecular Weight: 188.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2O2 |
|---|---|
| Molecular Weight | 188.17 g/mol |
| IUPAC Name | (1S)-1-[4-(difluoromethoxy)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |
| Standard InChI Key | RGSDDQLZKOJWLR-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)OC(F)F)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with a difluoromethoxy group (-OCFH) at the para position and an ethanol moiety at the benzylic position. The chiral center at the ethanol-bearing carbon dictates its stereochemical identity. Key structural features include:
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Stereochemistry: The (S)-configuration is confirmed by its specific optical rotation and chiral chromatography.
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Electron-Withdrawing Effects: The difluoromethoxy group reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.17 g/mol | |
| Boiling Point | 245–247°C (estimated) | |
| LogP (Octanol-Water) | 1.92 (predicted) | |
| Solubility in Water | 2.1 mg/mL (25°C) | |
| pKa | 14.5 (hydroxyl group) |
The difluoromethoxy group enhances lipophilicity compared to methoxy analogues, improving membrane permeability .
Synthesis and Enantioselective Preparation
Asymmetric Reduction of Prochiral Ketones
The most common method involves the enantioselective reduction of 1-(4-(difluoromethoxy)phenyl)ethanone using chiral catalysts:
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Catalytic Hydrogenation: Employing Ru-(BINAP) complexes achieves >90% enantiomeric excess (ee).
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Enzymatic Reduction: Ketoreductases (e.g., from Lactobacillus brevis) yield (S)-enantiomers with 85–95% ee.
Resolution of Racemates
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Kinetic Resolution: Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted.
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Chiral Chromatography: Preparative HPLC with amylose-based columns separates enantiomers .
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.
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Green Solvents: Use of cyclopentyl methyl ether (CPME) minimizes environmental impact .
Biological Activity and Mechanism
Phosphodiesterase 4 (PDE4) Inhibition
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol derivatives exhibit nanomolar inhibitory activity against PDE4B, a target for inflammatory diseases :
Structure-Activity Relationships (SAR)
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Difluoromethoxy Group: Increases metabolic stability by resisting oxidative demethylation compared to methoxy analogues .
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Stereochemistry: The (S)-enantiomer shows 3–5× higher PDE4 affinity than the (R)-form due to optimal hydrogen bonding with Thr333 .
Applications in Drug Development
Anti-Inflammatory Agents
Derivatives of this compound are explored for treating chronic obstructive pulmonary disease (COPD) and asthma. Preclinical studies demonstrate:
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Reduced Cytokine Production: IL-6 and TNF-α inhibition in macrophages .
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Improved Bioavailability: Oral administration in rats shows 78% bioavailability .
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative diseases:
Comparative Analysis with Analogues
| Compound | PDE4 IC (nM) | Metabolic Stability (t, h) |
|---|---|---|
| (S)-1-(4-(Difluoromethoxy)phenyl)ethanol | 26 | 4.2 |
| 4-Methoxy Analogue | 220 | 1.8 |
| 4-Trifluoromethoxy Analogue | 45 | 5.6 |
Key Findings:
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Difluoromethoxy substitution balances potency and stability better than methoxy or trifluoromethoxy groups .
Future Directions
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